
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone, also known as HDMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of isoindolinone and has been found to exhibit a range of biochemical and physiological effects making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone is not yet fully understood. However, several studies have suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators in the body. The compound has also been reported to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical And Physiological Effects
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been found to exhibit a range of biochemical and physiological effects. The compound has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, the compound has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone for lab experiments is its potential to modulate various biological pathways, making it a promising candidate for further research. However, the limitations of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone include its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the compound has not yet been extensively studied in human clinical trials, and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. One potential area of research is the development of novel 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone and its potential applications in the treatment of various diseases. Finally, the potential use of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone as a therapeutic agent in human clinical trials should be explored further.
Synthesis Methods
The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone involves the reaction of 3-phenyl-2-propenal with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to produce 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone. The synthesis of 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been reported in several studies, and the yield of the compound can be optimized by varying the reaction conditions.
Scientific Research Applications
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone has also been reported to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
Product Name |
3-Hydroxy-3-phenyl-2-propyl-1-isoindolinone |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-hydroxy-3-phenyl-2-propylisoindol-1-one |
InChI |
InChI=1S/C17H17NO2/c1-2-12-18-16(19)14-10-6-7-11-15(14)17(18,20)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
InChI Key |
LWFZCJMPZMPKNL-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



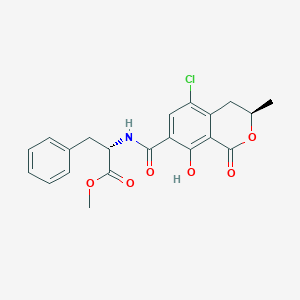
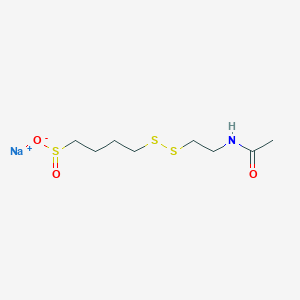

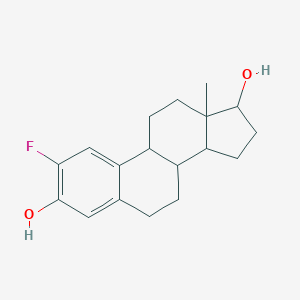
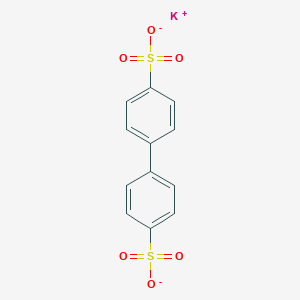
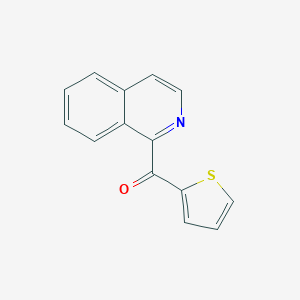


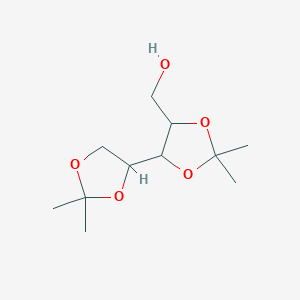



![1,2a,4-trimethyl-3-oxo-2,2a,3,4-tetrahydro-1H-azeto[1,2-a]quinoxaline-1-carbonitrile](/img/structure/B231091.png)
![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)